molecular formula C8H10FNO B13615736 2-(1-Aminoethyl)-6-fluorophenol

2-(1-Aminoethyl)-6-fluorophenol

Cat. No.: B13615736
M. Wt: 155.17 g/mol
InChI Key: WBYCHYDVKNGTLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Aminoethyl)-6-fluorophenol: is an organic compound that features a phenol group substituted with an aminoethyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethyl)-6-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorophenol and ethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the substitution reaction. The process may include

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminoethyl)-6-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The aminoethyl group can be reduced to form primary amines or other reduced products.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.

Scientific Research Applications

2-(1-Aminoethyl)-6-fluorophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-6-fluorophenol involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: It may modulate signaling pathways, such as those involving neurotransmitters or hormones, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Aminoethyl)phenol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    6-Fluoro-2-aminophenol: Similar structure but with different substitution patterns, affecting its biological activity.

    2-(1-Aminoethyl)-4-fluorophenol: Positional isomer with distinct chemical and biological properties.

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

2-(1-aminoethyl)-6-fluorophenol

InChI

InChI=1S/C8H10FNO/c1-5(10)6-3-2-4-7(9)8(6)11/h2-5,11H,10H2,1H3

InChI Key

WBYCHYDVKNGTLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC=C1)F)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.